molecular formula C9H8N2OS B1303181 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol CAS No. 70547-50-1

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Cat. No.: B1303181
CAS No.: 70547-50-1
M. Wt: 192.24 g/mol
InChI Key: PALKTPOWWUCIKE-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(4-pyridinyl)-1H-indole: Another heterocyclic compound with a similar structure but different ring system.

    2-(4-Pyridinyl)-1,3-thiazole: Lacks the methyl group at the 5-position.

    4-(2-Thiazolyl)pyridine: Different substitution pattern on the pyridine ring.

Uniqueness

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is unique due to the presence of both a thiazole and pyridine ring in its structure, along with a methyl group at the 5-position

Properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-2-4-10-5-3-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALKTPOWWUCIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377064
Record name 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70547-50-1
Record name 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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